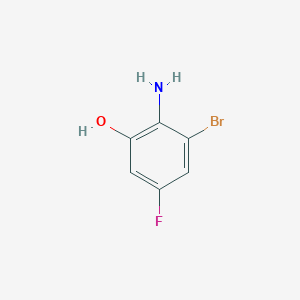

2-Amino-3-bromo-5-fluorophenol

Description

Significance of Halogenated Phenols in Organic Synthesis and Medicinal Chemistry

Halogenated phenols are a class of compounds where a phenol (B47542) ring is substituted with one or more halogen atoms. These compounds are significant precursors in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The hydroxyl (-OH) group of the phenol is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. wikipedia.orgopenstax.org This high reactivity means that direct halogenation of phenol, for instance with bromine water, readily proceeds to form poly-substituted products like 2,4,6-tribromophenol. youtube.com To achieve mono-substitution, the reaction conditions must be milder, such as using a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures. youtube.commlsu.ac.in

The distinct reactivity of each functional group on a halogenated phenol makes them valuable scaffolds. For example, in a molecule like 3-bromo-5-fluorophenol, the hydroxyl group can undergo nucleophilic substitution, the bromo-group is ideal for metal-catalyzed cross-coupling reactions, and the fluoro-group can be retained to enhance the binding affinity of a potential drug molecule with its target. ossila.com This strategic placement of halogens allows for sequential, site-selective modifications, which is a powerful tool in multi-step organic synthesis. Furthermore, certain halogenated phenols can be used to prepare phenoxyacetic acids with fungicidal properties or can be polymerized to form hard, clear resins for coating applications. google.com

In medicinal chemistry, the introduction of halogen atoms to a phenol-containing drug candidate is a common strategy to fine-tune its pharmacological profile. Halogens can alter a molecule's acidity, lipophilicity, and metabolic stability. The redox properties of phenols, which can be oxidized to form quinones, are crucial in biological systems; ubiquinones (B1209410) (also known as coenzymes Q), for instance, are vital for cellular respiration and energy production. openstax.org

Overview of Aminophenol Derivatives in Scientific Investigations

Aminophenol derivatives are compounds that contain both amino (-NH₂) and hydroxyl (-OH) functional groups on an aromatic ring. They are highly valuable in the pharmaceutical industry, serving as key precursors for various drugs, particularly those with analgesic (pain-relieving) and antipyretic (fever-reducing) properties. taylorandfrancis.compharmacy180.com The most well-known drug in this class is acetaminophen (B1664979) (paracetamol), which is a derivative of p-aminophenol. pharmacy180.com Beyond pharmaceuticals, aminophenol derivatives are used in the dye industry and as anti-corrosion agents in paints. taylorandfrancis.com

Recent scientific investigations have explored a wider range of biological activities for aminophenol derivatives. Studies on Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.gov These same compounds have also shown potential as antidiabetic agents by inhibiting enzymes like α-amylase and α-glucosidase. nih.gov Furthermore, research into the interaction of these derivatives with DNA suggests they could be investigated as potential anticancer agents. nih.govmdpi.com The ability to convert toxic environmental pollutants like nitrophenols into useful aminophenols through catalytic reduction is another area of active research, highlighting their industrial importance. taylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLMLWVBTWKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805027-31-9 | |

| Record name | 2-Amino-3-bromo-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FTIR, Raman) of 2-Amino-3-bromo-5-fluorophenol and Analogs

Analysis of O-H and N-H Stretching Modes

The hydroxyl (O-H) and amino (N-H) groups of this compound are characterized by distinct stretching vibrations in the high-frequency region of the infrared spectrum. uobabylon.edu.iq

O-H Stretching: In phenols, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net The broadness is a consequence of intermolecular hydrogen bonding. For sterically hindered phenols or in dilute non-polar solutions, a sharper, "free" O-H stretching band may be observed around 3550-3700 cm⁻¹. uobabylon.edu.iqresearchgate.net In the case of this compound, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent amino group is possible, which would typically shift the O-H stretching frequency to a lower wavenumber. uobabylon.edu.iq

N-H Stretching: Primary aromatic amines exhibit two distinct N-H stretching bands: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency, typically in the 3300-3500 cm⁻¹ range. core.ac.uk The presence of two bands is a definitive marker for the -NH₂ group. For instance, in 2-amino-5-chloropyridine, these bands are observed at 3550 cm⁻¹ (asymmetric) and 3452 cm⁻¹ (symmetric). core.ac.uk Similar bands would be expected for this compound.

A representative table of expected vibrational frequencies for these modes is presented below, based on data from analogous compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Characteristics for this compound |

| O-H Stretch | 3200-3600 | Broad band, potentially shifted due to intra/intermolecular H-bonding. |

| N-H Asymmetric Stretch | 3400-3500 | Sharp to medium intensity band. |

| N-H Symmetric Stretch | 3300-3400 | Sharp to medium intensity band. |

Influence of Substituents on Vibrational Frequencies

The vibrational frequencies of the benzene (B151609) ring and the functional groups of this compound are significantly influenced by the electronic and steric effects of the bromo and fluoro substituents. nih.govacs.org

Electron-Withdrawing Effects: The bromo and fluoro groups are electron-withdrawing, which can alter the bond strengths and force constants of the aromatic ring and the attached functional groups. researchgate.net This can lead to shifts in the characteristic vibrational frequencies.

Mass Effect: The heavy bromine atom will lead to lower frequency vibrations for modes involving its movement, such as the C-Br stretching vibration, which is typically found in the 500-650 cm⁻¹ region.

Coupling of Vibrations: The various substituent groups can lead to complex vibrational couplings, making the interpretation of the fingerprint region (below 1500 cm⁻¹) particularly challenging without the aid of theoretical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov Studies on similar halogenated phenols, like 2-chloro-5-fluoro phenol (B47542), have utilized DFT to accurately assign vibrational modes. nih.gov

Spectroelectrochemical Studies of Oxidation Mechanisms

For aminophenols, oxidation can occur at either the amino or the hydroxyl group, often leading to the formation of quinone-imine species. ustc.edu.cnresearchgate.netmdpi.com A spectroelectrochemical study of p-aminophenol revealed that the amino group is oxidized first, followed by a second electron transfer, ultimately forming a quinonimine product. ustc.edu.cn The formation of intermediates and products is tracked by the appearance and disappearance of specific IR bands, such as the C=O and C=N stretching vibrations in the oxidized species. ustc.edu.cn Similar mechanistic pathways could be anticipated for this compound, with the substituents influencing the oxidation potential and the stability of the resulting intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and for probing the electronic environment of specific nuclei within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its structure.

¹H NMR: The aromatic region of the ¹H NMR spectrum would show distinct signals for the two protons on the benzene ring. Their chemical shifts and coupling patterns would be dictated by the electronic effects of the surrounding substituents. The protons of the O-H and N-H groups would appear as exchangeable signals, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents. The carbon bearing the hydroxyl group would be significantly deshielded, while the carbons bonded to the halogens would also show characteristic shifts.

The following table provides estimated chemical shifts based on empirical data for substituted benzenes.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| C1-OH | - | 145-155 |

| C2-NH₂ | - | 130-140 |

| C3-Br | - | 100-110 |

| C4-H | 6.5-7.0 | 110-120 |

| C5-F | - | 155-165 (d, ¹JCF) |

| C6-H | 6.8-7.3 | 115-125 |

| -OH | 8.0-10.0 (variable) | - |

| -NH₂ | 3.5-5.0 (variable) | - |

¹⁹F NMR for Fluorine Substitution Effects

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govrsc.org The fluorine atom in this compound would give rise to a single resonance in the ¹⁹F NMR spectrum.

Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the aromatic ring. acs.orgescholarship.orgresearchgate.net The presence of the electron-donating hydroxyl and amino groups and the electron-withdrawing bromo group will influence the shielding of the fluorine nucleus.

Coupling: The fluorine signal would exhibit coupling to the adjacent aromatic protons (³JHF) and potentially longer-range couplings. This coupling information is crucial for confirming the substitution pattern on the aromatic ring. Studies on fluorophenols have shown that these coupling constants are valuable for structural assignment. nih.govnih.gov

The ability to predict ¹⁹F NMR chemical shifts using computational methods has become an important tool for the structural elucidation of complex fluorinated molecules. nih.govacs.orgescholarship.org

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism

Electronic absorption spectroscopy is a key technique used to investigate the electronic transitions within a molecule. The interaction of the molecule with its surrounding solvent medium, a phenomenon known as solvatochromism, can significantly influence these transitions, providing insights into the electronic distribution in the ground and excited states.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the substituted aromatic ring, primarily π → π* and n → π* transitions. The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax). This solvatochromic effect is particularly pronounced in molecules with charge-transfer character and hydrogen-bonding capabilities, such as the title compound which possesses hydroxyl and amino groups. researchgate.net

Table 1: Representative Electronic Transitions of this compound in Various Solvents This table is illustrative, based on established solvatochromic principles, as specific experimental data for this compound is not publicly available.

| Solvent | Polarity Index | Expected λmax (nm) for π → π* transition | Expected λmax (nm) for n → π* transition |

| Hexane | 0.1 | ~285 | ~320 |

| Dichloromethane | 3.1 | ~290 | ~315 |

| Ethanol | 4.3 | ~295 | ~310 |

| Water | 10.2 | ~300 | ~305 |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular connections that dictate the crystal packing.

While a specific crystal structure for this compound is not available in the reviewed literature, detailed analysis of a closely related derivative, (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol, offers significant insights into the expected structural features. researchgate.net

The crystal lattice of this compound is expected to be dominated by a network of hydrogen bonds. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (O, N, and F) allows for a variety of interactions. nih.gov

Key interactions would likely include:

Intramolecular Hydrogen Bonding: An O—H···N hydrogen bond between the phenolic hydroxyl group and the adjacent amino group is highly probable, which would influence the molecule's conformation by forming a stable six-membered ring. researchgate.net

Intermolecular Hydrogen Bonding: N—H···O hydrogen bonds between the amino group of one molecule and the hydroxyl group of a neighboring molecule are expected to link the molecules into chains or more complex architectures. researchgate.net

The conformation of the molecule is defined by the relative orientations of its constituent parts, which can be quantified by dihedral angles. Analysis of the related structure (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol shows that the benzene rings are not coplanar. researchgate.net The dihedral angle between the central benzene ring and a pendant substituted ring was found to be 25.7 (2)°. researchgate.net For this compound, the planarity of the phenyl ring itself would be largely maintained, but the exocyclic amino and hydroxyl groups will have specific orientations influenced by steric hindrance and the intramolecular hydrogen bonding discussed previously.

Table 2: Representative Dihedral Angles from a Related Bromo-Fluorophenol Derivative Data extracted from the crystal structure of (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol researchgate.net as a proxy.

| Angle Description | Value (°) |

| Dihedral angle between central and pendant trisubstituted rings | 25.7 (2) |

| Dihedral angle between central and pendant phenyl rings | 51.7 (2) |

| Dihedral angle between outer rings | 75.9 (2) |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular weight and elemental formula of a compound and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₆H₅BrFNO), the monoisotopic mass is 204.95386 Da. uni.lu In electrospray ionization (ESI), a common MS technique, the compound would be expected to form several characteristic ions.

Table 3: Predicted m/z Adducts for this compound Data sourced from PubChemLite predictions. uni.luuni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₆BrFNO]⁺ | 205.96114 |

| [M+Na]⁺ | [C₆H₅BrFNONa]⁺ | 227.94308 |

| [M-H]⁻ | [C₆H₄BrFNO]⁻ | 203.94658 |

| [M+H-H₂O]⁺ | [C₆H₄BrFN]⁺ | 187.95112 |

Furthermore, techniques such as HPLC-MS are crucial for impurity profiling. This method separates the main compound from any process-related impurities—such as isomers, starting materials, or by-products from side reactions—before they enter the mass spectrometer. researchgate.net By monitoring for the expected m/z values of potential impurities, the purity of a synthesized batch can be accurately assessed, which is critical for quality control. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For 2-Amino-3-bromo-5-fluorophenol, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict its molecular geometry, vibrational modes, and electronic characteristics. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity. For instance, in related substituted phenols, the enol form is generally found to be more stable than the keto form. researchgate.net

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For aromatic compounds like this compound, this involves determining the bond lengths, bond angles, and dihedral angles. Computational models, such as DFT/B3LYP, can predict these parameters; for example, in the positional isomer 4-Amino-5-bromo-2-fluorophenol, predicted bond lengths are 1.39 Å for C-Br and 1.34 Å for C-F, which is consistent with halogenated aromatic systems.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. For 2-aminophenol (B121084), two conformers, cis and trans, are possible, distinguished by the relative orientation of the -OH and -NH2 groups. conicet.gov.ar The presence of additional substituents in this compound influences the conformational preferences. Theoretical calculations indicate that for 2- and 3-fluorophenols, two conformers exist, while only one exists for 4-fluorophenol. researchgate.net In 2-fluorophenol, the conformer where the hydroxyl hydrogen points toward the fluorine atom is significantly more stable in the isolated state, a stabilization often attributed to an intramolecular hydrogen bond. researchgate.net Similar intramolecular interactions between the hydroxyl, amino, and halogen groups are expected to govern the conformational equilibrium of this compound.

Table 1: Representative Optimized Geometric Parameters for Substituted Phenols from DFT Calculations Note: Data is representative of typical bond lengths and angles found in related halogenated and aminated phenols, as specific optimized geometry for this compound was not available in the searched literature.

| Parameter | Typical Calculated Value | Source Context |

| C-Br Bond Length | 1.89 - 1.39 Å | |

| C-F Bond Length | 1.34 - 1.37 Å | |

| Phenolic C-O Bond Length | ~1.42 Å | |

| Aromatic C-C Bond Length | ~1.39 Å | - |

| C-N Bond Length | ~1.40 Å | - |

| C-C-C Bond Angle | ~120° | - |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the optimized molecular geometry, a set of normal modes and their corresponding frequencies can be obtained. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization, such as DFT B3LYP/6-31G**. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. mdpi.com

For substituted phenols, characteristic vibrational modes include O-H stretching (typically in the 3600-3200 cm⁻¹ region), C-O stretching (1300-1200 cm⁻¹), and various C-H and C-C ring vibrations. researchgate.net The substitution pattern, including the presence of amino, bromo, and fluoro groups, influences these frequencies. For example, in a study of 2-chloro-5-fluoro phenol (B47542), a close coherence was achieved between experimentally observed wavenumbers and those calculated via DFT, allowing for detailed assignments of the vibrational modes based on potential energy distribution (PED). nih.gov A similar approach for this compound would allow for the unambiguous assignment of its IR and Raman spectra.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-bromo-4-chloro phenol (BCP) This table illustrates the methodology of comparing calculated and experimental data for a related substituted phenol.

| Assignment (PED %) | Calculated (Scaled) | Observed (FTIR) | Source |

| υOH (100) | 3616 | 3616 | researchgate.net |

| υCH (99) | 3087 | 3088 | researchgate.net |

| υCC (66), βCH (17) | 1600 | - | researchgate.net |

| υCC (69), βCH (12) | 1586 | 1590 | researchgate.net |

| bCH (46), υCC (36) | 1495 | 1492 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is used to understand charge distribution, hybridization, and intramolecular interactions like hyperconjugation. mdpi.com NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled lone pair orbital (donor) to an empty antibonding orbital (acceptor).

In a molecule like this compound, NBO analysis can elucidate the electronic interactions between the substituents and the aromatic ring. For example, in a study of 2-bromo-6-difluoromethoxy-4-fluorophenol, NBO analysis revealed significant hyperconjugative interactions between the lone pairs of the difluoromethoxy oxygen and the σ*(C–F) antibonding orbitals, with stabilization energies of 28.6 kcal/mol. Similar analyses on this compound would quantify interactions involving the lone pairs on the oxygen, nitrogen, and halogen atoms, shedding light on the electronic effects that govern the molecule's structure and reactivity. Natural Population Analysis (NPA), a part of the NBO method, calculates the atomic charges, providing insight into the electrostatic potential of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior, accessible conformations, and thermodynamic properties.

For a flexible molecule like this compound, MD simulations could be used to study the rotational dynamics of the hydroxyl and amino groups and to understand how solvent molecules affect the conformational preferences. Although specific MD studies on this compound were not found in the provided search results, this technique is widely applied to similar molecules to predict properties like solvation free energy and to understand how a molecule might interact with a biological target by exploring its bound conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Phenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property like toxicity. jst.go.jp These models use molecular descriptors—numerical values that characterize properties like hydrophobicity (log P), electronic effects (pKa), and molecular size—to predict the activity of new or untested compounds. jst.go.jp

Numerous QSAR studies have been conducted on substituted phenols to predict their toxicity to various organisms. jst.go.jp For example, the toxicity of phenols to the freshwater flea Daphnia magna has been shown to have a strong dependence on hydrophobicity. jst.go.jp A QSAR model for the acute toxicity of diverse phenols to Rana japonica tadpoles included descriptors such as the heat of formation (HOF) and the first-order connectivity index (¹χp). jst.go.jp Although this compound may not have been included in these specific studies, the principles of QSAR are applicable. By calculating its relevant molecular descriptors, its potential toxicity or biological activity could be predicted based on existing models for substituted phenols.

Table 3: Common Descriptors Used in QSAR Models for Substituted Phenols

| Descriptor | Property Represented | Source |

| log P | Hydrophobicity/Lipophilicity | jst.go.jp |

| pKa | Ionization state | jst.go.jp |

| HOF (Heat of Formation) | Conformational stability | jst.go.jp |

| ¹χp (Connectivity Index) | Molecular topology/branching | jst.go.jp |

| E(LUMO) | Electron affinity | - |

| E(HOMO) | Ionization potential | - |

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

This compound has multiple functional groups capable of forming non-covalent interactions, which are critical to its chemical behavior and potential biological activity. The hydroxyl (-OH) and amino (-NH2) groups are classic hydrogen bond donors and acceptors. vulcanchem.com The bromine atom can act as a halogen bond donor.

Hydrogen Bonding: The molecule can form both intramolecular hydrogen bonds (e.g., between the ortho -OH and -NH2 groups) and intermolecular hydrogen bonds with other molecules, including solvents or biological targets. vulcanchem.com The formation of an intramolecular hydrogen bond, as seen in the cis conformer of 2-aminophenol, can significantly stabilize that conformation. conicet.gov.ar

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). The bromine atom in this compound can participate in such bonds. vulcanchem.com

In systems containing both hydrogen and halogen bond donors and acceptors, a competition between these interactions can occur. researchgate.netiucr.org The outcome of this competition dictates the resulting supramolecular structure. Theoretical studies on related molecules have explored this balance, finding that both types of bonds can coexist and direct molecular assembly. iucr.org For this compound, the interplay between hydrogen and halogen bonding is a key feature determining its crystal packing and its interactions with other molecules.

Reactivity and Transformation of 2 Amino 3 Bromo 5 Fluorophenol

Aminophenol Reactivity in Organic Reactions

The presence of both an amino and a hydroxyl group on the aromatic ring allows for a range of reactions typical of o-aminophenols. These groups can react independently or in concert to form new cyclic or acyclic structures.

The amino group of 2-Amino-3-bromo-5-fluorophenol is nucleophilic and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via the formation of an intermediate imine or Schiff base. evitachem.comresearchgate.net Such reactions are fundamental in organic synthesis. For instance, the condensation of o-aminophenols with aldehydes is a key step in the synthesis of benzoxazole (B165842) derivatives. organic-chemistry.org The initial reaction involves the formation of an imine between the amino group and the carbonyl carbon, which can then undergo further intramolecular reactions. smolecule.com

A study on a related bromofluorophenol derivative demonstrated the formation of a stable Schiff base, (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol, through the condensation of an amine with a carbonyl compound. researchgate.net The stability of the resulting imine is often influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. researchgate.net

Table 1: Condensation Reaction Overview

| Reactant A | Reactant B (Carbonyl) | Product Type | Key Features |

|---|---|---|---|

| This compound | Aldehydes, Ketones | Schiff Base (Imine) | Reversible formation; Intermediate for cyclizations. evitachem.comorganic-chemistry.org |

The phenolic hydroxyl group can undergo etherification to form aryl ethers. Phase transfer catalysis (PTC) is an effective method for such transformations, particularly for aminophenols. wipo.intsit.edu.cn This technique allows the reaction between a water-soluble nucleophile (the phenoxide generated in an aqueous phase) and a water-insoluble electrophile (an alkyl halide in an organic phase). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion across the phase boundary. wipo.int

A patented method describes the etherification of aminophenols where the aniline (B41778) function is first protected as an anilide. The protected aminophenol is then dissolved in a water-repellent, weakly polar solvent in the presence of an alkaline hydroxide (B78521), a phase transfer catalyst (like benzyltrimethylammonium (B79724) chloride), and an alkyl halide to yield the corresponding ether. wipo.intgoogle.com More recent developments include nickel-catalyzed etherification methods that can couple phenols with aryl halides. researchgate.net

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Benzoxazoles)

The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzoxazoles. organic-chemistry.orgsmolecule.com Benzoxazoles are an important class of compounds with applications in various fields.

The most common route to benzoxazoles involves the condensation of an o-aminophenol with a carbonyl compound (such as an aldehyde, carboxylic acid, or their derivatives) followed by cyclization and dehydration. organic-chemistry.orgsmolecule.com The reaction mechanism proceeds through the initial formation of a Schiff base (or an amide), followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine (or amide) carbon, and subsequent elimination of water to form the oxazole (B20620) ring. smolecule.com

Various catalytic systems can promote this transformation, including acids (like polyphosphoric acid), metal catalysts (such as copper salts), or even microwave-assisted, solvent-free conditions. organic-chemistry.orgsmolecule.com The presence of the bromo and fluoro substituents on the resulting benzoxazole scaffold provides further opportunities for derivatization through cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the combined electronic and steric effects of its four substituents: amino (-NH₂), hydroxyl (-OH), bromo (-Br), and fluoro (-F). The positions available for substitution are C4 and C6.

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂) at C2: Strongly activating; directs to C4 (para) and C6 (ortho).

Hydroxyl group (-OH) at C1: Strongly activating; directs to C6 (para) and C2 (ortho, already substituted).

Bromo group (-Br) at C3: Deactivating; directs to C1 (para, already substituted) and C5 (ortho, already substituted).

Fluoro group (-F) at C5: Deactivating; directs to C1 (para, already substituted) and C3 (ortho, already substituted).

The primary activating groups, -NH₂ and -OH, strongly favor substitution at the C4 and C6 positions. The hydroxyl group's para-directing influence reinforces the amino group's ortho-directing effect towards the C6 position. Similarly, the amino group's para-directing effect points to the C4 position. Therefore, electrophilic attack is most likely to occur at either C4 or C6. The precise outcome of a reaction would depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the adjacent bromine atom potentially influencing the regioselectivity between the C4 and C6 sites. In some cases, steric hindrance can lead to what is known as the ortho effect, which can alter the expected product distribution. vedantu.com To control the high reactivity imparted by the amino and hydroxyl groups, the amino group can be acetylated. This process forms an acetanilide (B955) derivative, which moderates the activating influence and can lead to more selective substitution. libretexts.org

| Substituent | Position | Electronic Effect | Directing Effect |

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |

| Amino (-NH₂) | C2 | Activating | Ortho, Para |

| Bromo (-Br) | C3 | Deactivating | Ortho, Para |

| Fluoro (-F) | C5 | Deactivating | Ortho, Para |

Oxidation and Reduction Pathways of Halogenated Aminophenols

Halogenated aminophenols can undergo both oxidation and reduction, leading to a variety of transformation products. The specific pathway is highly dependent on the reaction conditions and the isomeric structure of the starting material.

Oxidation Pathways

The oxidation of aminophenols is a complex process that can be influenced by factors such as pH. researchgate.netresearchgate.net The electrochemical oxidation of aminophenol isomers has shown that the relative positions of the amino and hydroxyl groups are critical in determining the reaction products. For ortho-aminophenols, the oxidation mechanism often involves a dimerization reaction. researchgate.net Studies on o-aminophenol in an acidic medium have shown that it can be oxidized to form 2-aminophenoxazin-3-one (APZ), which can subsequently polymerize. ua.es

For para-aminophenols, oxidation typically leads to the formation of a quinone imine, which is often unstable and undergoes hydrolysis to yield the corresponding p-benzoquinone. researchgate.netustc.edu.cn The oxidation of meta-aminophenol has been observed to produce CO₂ and quinone. ua.es Given that this compound is an ortho-aminophenol derivative, its oxidation would be expected to proceed through pathways similar to other o-aminophenols, likely involving the formation of substituted phenoxazinone structures. The initial step is the oxidation of the aminophenol to a quinone imine, which can then undergo further reactions. physchemres.org

| Aminophenol Isomer | Typical Oxidation Product(s) | Reference(s) |

| Ortho-aminophenol | Dimerization products (e.g., 2-aminophenoxazin-3-one) | researchgate.netua.es |

| Meta-aminophenol | CO₂, Quinone | ua.es |

| Para-aminophenol | p-Benzoquinone (via hydrolysis of quinone imine) | researchgate.netua.es |

Reduction Pathways

The reduction of halogenated aminophenols can proceed via several routes, with reductive dehalogenation being a primary and significant pathway, particularly for brominated phenols. nih.govasm.org This process involves the cleavage of the carbon-bromine bond and its replacement with a hydrogen atom. Studies on various bromophenols have demonstrated that reductive dehalogenation is often the initial step in their degradation under different anaerobic conditions (e.g., iron-reducing, sulfidogenic, and methanogenic). nih.govasm.org For example, 2-bromophenol (B46759) is readily debrominated to phenol (B47542), which is then further utilized by microorganisms. asm.org

Electrocatalytic methods have also been employed for the reduction of polybrominated phenols. acs.org These studies indicate that for molecules with multiple bromine atoms, the reduction often occurs in a sequential manner, where one carbon-bromine bond is reduced to a carbon-hydrogen bond before the next cleavage occurs. acs.org Therefore, for this compound, a likely reduction pathway would involve the initial reductive cleavage of the C-Br bond to yield 2-amino-5-fluorophenol (B134415). Further reduction of the fluorinated intermediate or other functional groups would require more specific and potentially harsher conditions.

| Brominated Phenol | Reduction Condition | Key Outcome | Reference(s) |

| 2-Bromophenol | Iron-reducing, Sulfidogenic, Methanogenic | Debromination to Phenol | nih.govasm.org |

| 3-Bromophenol | Sulfidogenic, Methanogenic | Debromination | asm.org |

| 4-Bromophenol | Sulfidogenic, Methanogenic | Debromination | asm.org |

| Polybrominated Phenols | Electrocatalytic (Homogeneous) | Sequential C-Br bond cleavage | acs.org |

Applications in Advanced Materials and Specialized Chemical Synthesis

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Halogenated and fluorinated phenols are critical structural motifs in modern medicinal chemistry. The inclusion of fluorine, in particular, can significantly improve the metabolic stability, bioavailability, and binding affinity of drug molecules. While specific APIs derived directly from 2-Amino-3-bromo-5-fluorophenol are not extensively detailed in publicly accessible literature, the utility of its isomers and related compounds is well-documented, establishing a strong precedent for its role in pharmaceutical synthesis.

For instance, halogenated 4-aminophenols, such as the positional isomer 4-amino-3-bromo-5-fluorophenol, are patented as valuable starting materials for the preparation of active ingredients in pharmaceuticals. google.com The synthesis of these compounds is specifically aimed at creating novel drugs. google.com Similarly, fluorinated phenol (B47542) derivatives like 3-Bromo-5-fluorophenol are widely used as molecular scaffolds for APIs. ossila.com The functional groups on these molecules offer distinct reactivity; the hydroxy and amino groups can undergo various substitutions, while the bromine atom is ideal for metal-catalyzed cross-coupling reactions to build molecular complexity. ossila.com

The commercial availability of this compound as a "pharmaceutical intermediate" underscores its intended use in drug discovery and development pipelines. fluorochem.co.ukbldpharm.com It is offered as a building block for medicinal chemistry, where researchers can exploit its reactive sites to synthesize novel compounds for biological screening. fluorochem.co.uk

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Amino-3-bromo-4-fluorophenol | 4-Amino-5-bromo-2-fluorophenol |

|---|---|---|---|

| CAS Number | 1805027-31-9 fluorochem.co.uk | 1805533-08-7 | 1805106-67-5 |

| Molecular Formula | C₆H₅BrFNO uni.lu | C₆H₅BrFNO | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol uni.lu | 206.01 g/mol | 206.01 g/mol |

| Appearance | Data not available | Brown solid | Data not available |

| Purity | ≥97% (typical) | ≥97% | Data not available |

| Primary Application | Chemical Intermediate smolecule.com | Pharmaceutical & Chemical Synthesis | Pharmaceutical & Dye Intermediate |

Note: Data is compiled from various chemical supplier and database sources.

Role in the Development of New Agrochemicals and Pesticides

The structural features that make this compound attractive for pharmaceuticals also apply to the agrochemical sector. Halogenated aromatic compounds are integral to the design of modern herbicides, insecticides, and fungicides, often enhancing the efficacy and stability of the active molecules.

Patents explicitly mention that halogenated phenols are crucial starting materials for preparing agrochemicals. google.com The positional isomer, 4-amino-3-bromo-5-fluorophenol, is cited as an example of a compound developed for this purpose. google.com The rationale is that fluorine substituents can increase lipophilicity, which improves the membrane permeability and, therefore, the effectiveness of the agrochemical molecule. google.com

Furthermore, related structures serve as important intermediates in this industry. For example, 2-Amino-3-bromo-5-fluoropyridine, a heterocyclic analogue, is listed as a raw material for herbicides, pesticides, and insecticides. vivanacl.com Derivatives such as 2-(3-Bromo-5-fluorophenoxymethyl)oxirane are also noted for their potential use in developing new pesticides. smolecule.com The compound 2-bromo-5-fluorobenzotrifluoride (B1268043) is another key intermediate for both medicines and pesticides. google.com This consistent use of bromo-fluoro-substituted aromatics in agrochemical research and development highlights the potential of this compound as a precursor in this field.

Intermediate for Dye and Pigment Production

While specific dyes synthesized from this compound are not prominently documented, its isomers and related compounds are known intermediates. For instance, 4-Amino-5-bromo-2-fluorophenol is utilized in the production of dyes and pigments. The related compound 2-Amino-3-bromo-5-fluoropyridine is also listed as an intermediate for dyes and pigments. vivanacl.com

Patents for hair dyeing compositions often describe the use of 2-aminophenol (B121084) derivatives. One such patent covers 2-amino-3,5-substituted phenol compounds for oxidative hair dyeing, demonstrating the relevance of this structural class in the cosmetics industry. epo.org The specific substituents on the phenol ring, such as the bromine and fluorine in the title compound, would be expected to modify the final color and properties like lightfastness and stability. lookchem.com

Application in the Synthesis of Functional Materials (e.g., Polymers)

The reactivity of this compound makes it a candidate for the synthesis of specialty polymers and functional materials. The amino and hydroxyl groups can participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyesters, while the halogen atoms can be used to introduce specific functionalities or can be modified post-polymerization.

Research on related compounds supports this application. For example, 3-Amino-2-bromo-6-fluorophenol, a positional isomer, is used in the production of specialty chemicals and materials with specific properties, including polymers and coatings. Similarly, 2-Amino-3-bromophenol is used as a building block for the synthesis of more complex polymers. The commercial cataloging of this compound lists "Organic Polymers" as a relevant field of use, indicating its role as a monomer or functionalizing agent in materials science. fluorochem.co.uk The presence of fluorine, in particular, can impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-bromo-4-fluorophenol |

| 2-Amino-3-bromophenol |

| 2-amino-3,5-diiodobenzoic acid |

| 2-amino-3,5-dibromobenzoic acid |

| 2-Amino-3-fluorophenol |

| 2-Amino-4-bromotoluene |

| 2-Amino-4-fluorophenol |

| 2-Amino-5-bromo-3-fluorophenol |

| 2-Amino-5-methylphenol |

| 2-aminophenol |

| 2-Bromo-4-fluorophenol |

| 2-bromo-5-fluorobenzotrifluoride |

| 2-(3-Bromo-5-fluorophenoxymethyl)oxirane |

| 3-Amino-2-bromo-6-fluorophenol |

| 3-Bromo-5-fluorophenol |

| 3-bromo-4-fluorophenol |

| 4-amino-3-bromo-5-fluorophenol |

| 4-Amino-5-bromo-2-fluorophenol |

| 4-bromo-2-fluoroaniline |

| m-trifluoromethyl aniline (B41778) |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthesis Methods

The synthesis of specific stereoisomers of chiral molecules is a critical challenge in modern chemistry, particularly for pharmaceutical applications where the biological activity can be confined to a single enantiomer. While no specific stereoselective synthesis for 2-Amino-3-bromo-5-fluorophenol has been documented, several promising strategies from the broader field of organic synthesis could be adapted.

Future research may focus on the development of catalytic asymmetric methods to introduce the stereocenter. This could involve the use of chiral ligands in conjunction with metal catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the design of novel chiral imidazoline-aminophenol (IAP) ligands has shown success in the asymmetric catalysis of various reactions and could potentially be adapted for the synthesis of chiral precursors to this compound. tandfonline.com

Another avenue of exploration is the resolution of racemic mixtures of this compound or its precursors. Classical resolution using chiral resolving agents, such as brucine, has been effectively used for separating racemic phenols and could be a viable approach. scholarsresearchlibrary.com More advanced techniques, such as enzymatic resolution or chiral chromatography, offer higher efficiency and selectivity and are likely to be explored. nih.gov Patented methods involving the formation of diastereomeric ethers with chiral lactones, followed by separation and hydrolysis, also present a potential route for obtaining enantiomerically pure forms of this compound. researchgate.net

Furthermore, methods for the stereoselective halogenation of aromatic compounds are continually being refined. nih.gov The development of enantioselective halogenation reactions, potentially catalyzed by chiral organocatalysts or metal complexes, could provide a direct route to chiral halogenated phenol (B47542) derivatives, which could then be converted to the target molecule.

Exploration of Biological Activities and Structure-Activity Relationships

While specific biological activities of this compound have not been reported, the broader class of halogenated aminophenols exhibits a range of biological effects, suggesting that this compound could be a valuable lead structure in drug discovery. Future research will likely focus on screening this compound and its derivatives for various pharmacological activities.

Given the structural similarities to other biologically active compounds, potential areas of investigation include:

Antimicrobial and Antifungal Activity: Halogenated phenols are known for their antimicrobial properties. scholarsresearchlibrary.com Isomers and related compounds, such as meta-amido bromophenols, have shown promise as antitubercular agents. jst.go.jp Systematic screening of this compound against a panel of bacteria and fungi could reveal its potential in this area.

Anticancer Activity: Preliminary studies on related halogenated aminophenols have suggested potential anticancer properties, possibly through mechanisms like enzyme inhibition or the induction of apoptosis.

Enzyme Inhibition: The presence of amino, bromo, and fluoro substituents on a phenolic ring creates a unique electronic and steric environment that could facilitate binding to the active sites of various enzymes. This makes it a candidate for screening against a wide range of enzymatic targets.

A crucial aspect of this research will be the systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a library of derivatives with variations in the substitution pattern, researchers can elucidate the influence of each functional group on the observed biological activity. Quantitative structure-activity relationship (QSAR) studies, which have been applied to predict the toxicity of halogenated phenols, could be a powerful tool in this endeavor. tandfonline.comscholarsresearchlibrary.comresearchgate.netscientific.net Such studies often reveal that factors like hydrophobicity and the electronic properties of the substituents are key determinants of biological effect. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers numerous advantages including enhanced safety, better process control, improved scalability, and the potential for automation. The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant area for future development.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For the synthesis of halogenated phenols, which can involve hazardous reagents and exothermic reactions, the enhanced safety profile of flow chemistry is particularly advantageous. For instance, a common route to similar compounds involves diazotization followed by reduction, steps that can be more safely managed in a continuous flow system.

Furthermore, the coupling of flow reactors with automated synthesis platforms enables high-throughput screening of reaction conditions and the rapid generation of compound libraries. This is particularly valuable for exploring the structure-activity relationships of this compound derivatives. By automating the synthesis and purification processes, researchers can significantly accelerate the discovery of new compounds with desired properties.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important. For the synthesis of this compound, the application of such techniques could provide invaluable insights.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as a reaction progresses. This data allows for the elucidation of reaction pathways and the identification of transient or unstable intermediates. For multi-step syntheses or reactions involving sensitive reagents, this level of understanding is crucial for maximizing yield and minimizing byproduct formation.

The integration of these spectroscopic tools with flow chemistry platforms is a particularly powerful combination. It allows for rapid optimization of reaction conditions in a continuous manner, leading to more efficient and robust synthetic protocols for this compound and other halogenated aminophenols.

Computational Design of Novel Halogenated Phenol Derivatives

The use of computational chemistry and molecular modeling is revolutionizing the process of drug discovery and materials science. For this compound, computational design can be employed to predict the properties of novel derivatives and to guide synthetic efforts towards compounds with enhanced activity or desired characteristics.

By using techniques such as molecular docking, researchers can simulate the interaction of this compound derivatives with the binding sites of specific biological targets, such as enzymes or receptors. This allows for the in silico screening of large virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

Furthermore, quantum mechanical calculations can be used to predict the physicochemical properties of new derivatives, such as their electronic structure, reactivity, and spectral characteristics. This information can aid in the design of compounds with improved metabolic stability, bioavailability, or other desirable pharmacokinetic properties. The application of QSAR models, as previously mentioned, is a key component of this computational approach. researchgate.netscientific.netnih.gov

Sustainable and Biocatalytic Approaches in Halogenated Aminophenol Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. Future research into the synthesis of this compound will likely explore more sustainable and biocatalytic approaches.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. For example, enzymes such as dehaloperoxidases have been engineered to catalyze challenging reactions and could potentially be adapted for the synthesis or modification of halogenated phenols.

The development of greener synthetic routes might also involve the use of more environmentally benign solvents, the reduction of the number of synthetic steps through tandem or one-pot reactions, and the use of catalysts that can be easily recovered and reused. These approaches will not only make the synthesis of this compound more environmentally friendly but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.